4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole
CAS No.: 2197053-48-6
Cat. No.: VC2784665
Molecular Formula: C16H12ClN3O2S
Molecular Weight: 345.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2197053-48-6 |
|---|---|
| Molecular Formula | C16H12ClN3O2S |
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | 4-(3-chlorophenyl)sulfanyl-3-methyl-1-(4-nitrophenyl)pyrazole |
| Standard InChI | InChI=1S/C16H12ClN3O2S/c1-11-16(23-15-4-2-3-12(17)9-15)10-19(18-11)13-5-7-14(8-6-13)20(21)22/h2-10H,1H3 |
| Standard InChI Key | RDFWYSQFFIRGHB-UHFFFAOYSA-N |
| SMILES | CC1=NN(C=C1SC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
| Canonical SMILES | CC1=NN(C=C1SC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a substituted pyrazole compound characterized by:
| Property | Value |
|---|---|
| Molecular Formula | C16H12ClN3O2S |
| Molecular Weight | 345.80 g/mol |
| CAS Number | 2197053-48-6 |
| InChI Key | RDFWYSQFFIRGHB-UHFFFAOYSA-N |
The compound's structure consists of a central pyrazole ring (a 5-membered heterocycle containing two adjacent nitrogen atoms) with several key substituents:
-
Position 1: 4-nitrophenyl group
-
Position 3: Methyl group
-
Position 4: 3-chlorophenylthio group
This specific substitution pattern contributes to the compound's unique chemical and physical properties. The presence of the nitro group, chlorine atom, and sulfur linkage creates a molecule with interesting electronic distribution and potential reactivity patterns .
Structural Chemistry of Related Pyrazole Compounds
To better understand 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole, it's helpful to examine general structural characteristics of related N1-aryl substituted pyrazolines and pyrazoles.
Bond Distances and Angles
X-ray crystallographic studies of similar N1-aryl substituted pyrazoles have provided valuable data on typical bond distances. The table below shows representative bond distances found in related compounds:
| Bond Type | Minimum (Å) | Maximum (Å) | Mean (Å) | Median (Å) |
|---|---|---|---|---|
| N1-N2 | 1.324 | 1.434 | 1.365 | 1.361 |
| C5-N1 | 1.437 | 1.496 | 1.474 | 1.479 |
| C3-N2 | 1.049 | 1.349 | 1.288 | 1.288 |
| C4-C3 | 1.356 | 1.525 | 1.503 | 1.506 |
| C5-C4 | 1.441 | 1.578 | 1.525 | 1.527 |
| C6-N1 | 1.359 | 1.511 | 1.411 | 1.411 |
While specific bond measurements for 4-[(3-Chlorophenyl)thio]-3-methyl-1-(4-nitrophenyl)-1H-pyrazole are not available in the search results, these values provide a useful reference point for understanding its likely structural features .
Structural Conformation
For 4-nitrophenyl derivatives specifically, the N1 atom is usually situated within the phenyl plane, and the N1-N2-C3 fragment typically remains coplanar with the substituted phenyl group. This arrangement facilitates extended electronic delocalization across these portions of the molecule .
Applications and Biological Activities
| Supplier | Product Code | Purity | Intended Use |
|---|---|---|---|
| MolCore | MC184W51 | NLT 97% | Research purposes |
| Apollo Scientific | Not specified | Not specified | Lab use only |
| Fluorochem | F518386 | Not specified | Research purposes |
| Accelachem | SY230769 | Not specified | R&D use only |
The compound is distributed with the specific stipulation that it is intended solely for laboratory research applications .
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